1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a fused cycloheptane ring and dual 4-chlorobenzyl/4-chlorophenyl substituents. The cycloheptane ring confers conformational flexibility, while the chlorinated aromatic groups enhance lipophilicity and binding affinity to hydrophobic enzyme pockets. Its synthesis typically involves multi-step reactions, including cyclocondensation of thiophene precursors with urea or thiourea derivatives, followed by alkylation or arylation . The compound has been investigated for antitumor activity, with studies highlighting its inhibition of kinases (e.g., EGFR, VEGFR-2) and cytotoxicity against cancer cell lines such as MCF-7 and A549 .
Properties
CAS No. |
865655-42-1 |
|---|---|
Molecular Formula |
C24H20Cl2N2O2S |
Molecular Weight |
471.4 |
IUPAC Name |
4-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C24H20Cl2N2O2S/c25-16-8-6-15(7-9-16)14-27-23-21(19-4-2-1-3-5-20(19)31-23)22(29)28(24(27)30)18-12-10-17(26)11-13-18/h6-13H,1-5,14H2 |
InChI Key |
DOYBHJMOBYIHCW-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex heterocyclic molecule that combines elements from both thieno[2,3-d]pyrimidine and cycloheptane structures. Its unique chemical composition suggests potential for diverse biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound features:
- Multiple functional groups: chlorobenzyl and chlorophenyl.
- Tetrahydro and dione functionalities that may influence its reactivity and interaction with biological systems.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C19H18Cl2N2O2S |
| Molecular Weight | 399.33 g/mol |
| Key Functional Groups | Chlorobenzyl, chlorophenyl, thieno[2,3-d]pyrimidine |
Biological Activity Overview
Research indicates that thienopyrimidine derivatives often exhibit a range of biological activities including:
- Antimicrobial : Potential effectiveness against various bacterial strains.
- Anticancer : Inhibition of tumor growth in specific cancer cell lines.
- CNS Activity : Evidence of central nervous system (CNS) stimulation or depression.
The biological activity of the compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors influencing CNS activity.
Anticancer Activity
A study evaluated the anticancer effects of thienopyrimidine derivatives similar to the compound . Results showed significant inhibition of cell proliferation in human cancer cell lines, suggesting that structural modifications enhance potency against specific cancer types .
CNS Effects
Research on related compounds revealed dual CNS effects—some derivatives exhibited properties of both stimulants and depressants. For instance, certain 4-chloro derivatives demonstrated antidepressant and anxiolytic activities in animal models at specific dosages . This duality suggests that the compound may also possess similar CNS-modulating effects.
Antimicrobial Properties
In vitro studies have indicated that thienopyrimidine derivatives can exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of chlorinated phenyl groups has been linked to enhanced antibacterial activity .
Comparative Analysis with Related Compounds
To better understand the biological activity of the compound, a comparison with similar thienopyrimidine derivatives is presented:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-chlorobenzyl)-6-(3-chlorophenyl)-3-(3-hydroxypropyl)-1-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Similar core structure | Antimicrobial and anticancer |
| 4-(4-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Hydroxyethyl group | Enhanced bioavailability |
| 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Pyrazolo derivative | CNS activity and anticancer |
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison
Key Observations :
- The target compound’s 2,4-dione moiety distinguishes it from sulfanyl () or thione () derivatives, which may alter hydrogen-bonding interactions with biological targets .
Table 3: Cytotoxicity and Pharmacological Profiles
Key Findings :
- The target compound exhibits dual EGFR/VEGFR-2 inhibition, a feature shared with other thieno[2,3-d]pyrimidines but enhanced by its chloroaromatic substituents’ electron-withdrawing effects .
- compounds lack direct antitumor data but show antibacterial activity, underscoring the scaffold’s versatility .
Physicochemical Properties
Table 4: Spectral and Physical Data
Insights :
Q & A
Basic Research Questions
What are the optimal synthetic routes for this compound, and how can purity be maximized?
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization, chlorination, and nucleophilic substitution. Key steps:
- Cyclization: Start with precursors like methyl 3-aminothiophene-2-carboxylate and urea to form the thienopyrimidine core .
- Chlorination: Introduce chlorophenyl groups via electrophilic substitution or coupling reactions under controlled pH (6.5–7.5) .
- Solvent Optimization: Reflux in acetonitrile or ethanol improves reaction efficiency; purity is enhanced via recrystallization or column chromatography .
- Yield Monitoring: Use thin-layer chromatography (TLC) to track intermediates and final product formation .
How is the compound structurally characterized to confirm its identity?
Methodological Answer:
- X-ray Crystallography: Resolves the planar configuration and dihedral angles between aromatic rings, critical for electronic property analysis .
- Spectroscopy:
- NMR: H and C NMR identify substituent positions and hydrogen bonding patterns (e.g., chlorophenyl protons resonate at δ 7.2–7.4 ppm) .
- IR: Confirms carbonyl (C=O) stretches at ~1700 cm and thiophene ring vibrations .
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H] at m/z 484.2) .
What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (MIC determination) against Staphylococcus aureus or Escherichia coli; IC values correlate with halogen substituent electronegativity .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations; compare with controls like doxorubicin .
- Enzyme Inhibition: Target kinases (e.g., EGFR) via fluorescence-based assays; structural analogs show IC values <5 μM .
Advanced Research Questions
How can substituent effects on bioactivity be systematically studied?
Methodological Answer:
- SAR Studies: Synthesize derivatives with varied substituents (e.g., fluorophenyl vs. methoxyphenyl) and compare bioactivity.
- Example: Replacing 4-chlorophenyl with 4-fluorophenyl increased anticancer potency by 30% in MCF-7 cells .
- Computational Modeling: Use DFT calculations to correlate substituent electronegativity with binding affinity to target proteins (e.g., tubulin) .
How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) .
- Structural Validation: Re-characterize compounds from conflicting studies via XRD to confirm no polymorphic differences .
- Meta-Analysis: Compare IC values across analogs; outliers may arise from impurities >2% .
What computational strategies identify potential biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against kinase databases; prioritize targets with docking scores <−8.0 kcal/mol .
- Pharmacophore Modeling: Map electrostatic and hydrophobic features to databases like ChEMBL; validate with MD simulations .
How to optimize pharmacokinetics via structural modifications?
Methodological Answer:
- LogP Optimization: Introduce polar groups (e.g., -OH or -COOH) to reduce LogP from ~4.5 to <3.5, enhancing solubility .
- Metabolic Stability: Replace labile esters with amides; in vitro microsomal assays (human liver microsomes) assess half-life improvements .
How to address low synthetic yields in large-scale production?
Methodological Answer:
- Catalyst Screening: Test Pd/C or Ni catalysts for Suzuki couplings; yields improve from 45% to 72% under inert atmospheres .
- Temperature Gradients: Optimize cyclization steps using microwave-assisted synthesis (80°C, 30 min) vs. conventional reflux (6 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
